7-Chloro-2,3-dimethylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
PNSFYAWPTXBGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 2,3 Dimethylquinolin 4 Amine and Its Analogues
Targeted Functionalization Strategies for 7-Chloro-2,3-dimethylquinolin-4-amine
Amination Reactions at C-4 for Quinolin-4-amine Scaffold Construction
The introduction of an amine group at the C-4 position of the quinoline (B57606) ring is a pivotal step in the synthesis of 4-aminoquinolines, including this compound. A prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline (B167314) derivative is treated with an appropriate amine. nih.gov This reaction is fundamental and can be carried out under various conditions.
Conventional heating is a common approach, with at least five distinct protocols reported for the synthesis of 4-aminoquinolines from 4-chloroquinolines. nih.gov These methods often involve the direct coupling of a 4-chloroquinoline with a primary or secondary amine. For instance, the synthesis of various 4-aminoquinoline (B48711) derivatives has been achieved by reacting 4-chloro-7-substituted-quinolines with mono- or dialkylamines. nih.gov The reaction of 4,7-dichloroquinoline (B193633) with amines like butylamine (B146782) or N,N-dimethyl-propane-1,3-diamine typically requires heating to temperatures around 120-130 °C for several hours. nih.gov
A specific example is the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine, where a mixture of 4,7-dichloroquinoline and N,N-dimethyl-propane-1,3-diamine is heated to 130 °C for 8 hours. nih.gov Similarly, the reaction of 4,7-dichloroquinoline with ethane-1,2-diamine involves a gradual increase in temperature to 130 °C over several hours. nih.gov
The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, offers an alternative route. However, a more direct approach for introducing an unsubstituted amine group at the 4-position utilizes a copper-catalyzed reaction with formamide (B127407) as the amine source. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
To enhance the efficiency and sustainability of quinoline synthesis, researchers have explored advanced techniques and optimized reaction parameters.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique has been successfully applied to the Friedländer synthesis of quinolines, significantly reducing reaction times from days to mere minutes. nih.gov In a notable modification of the Friedländer methodology, the reaction of a 2-aminophenyl ketone with a ketone, using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C, yields quinolines in excellent yields. nih.gov
Microwave irradiation has also been employed in the synthesis of quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines, in a one-pot, three-component reaction. acs.org This catalyst-free method proceeds in DMF under microwave irradiation, offering an efficient route to complex quinoline derivatives. acs.org Furthermore, the synthesis of 4-quinolones from anilines and ethyl acetoacetate (B1235776) has been achieved in a single step under microwave irradiation using diphenyl ether as a solvent. researchgate.net These examples highlight the versatility and efficiency of microwave-assisted synthesis in quinoline chemistry. nih.govacs.orgresearchgate.netresearchgate.netfrontiersin.org
Catalyst Optimization in Quinoline Synthesis (e.g., Zinc Chloride, Ferric Chloride)
The choice of catalyst plays a crucial role in the outcome of quinoline synthesis. Lewis acids like zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) have been effectively used to catalyze these reactions.
In the Doebner-von Miller reaction for the synthesis of 7-chloroquinaldine (7-chloro-2-methylquinoline), zinc chloride is used to facilitate the cyclization, forming a quinaldine (B1664567) HCl-ZnCl₂ complex. prepchem.com Another approach involves the use of stannous chloride (SnCl₂) in conjunction with zinc chloride to generate an o-aminobenzaldehyde in situ, which then reacts with an enolizable ketone. core.ac.uk However, this method sometimes results in low yields. core.ac.uk
Ferric chloride (FeCl₃·6H₂O) has been reported as an inexpensive, non-toxic, and environmentally benign catalyst for the Friedländer annulation reaction. researchgate.net This method offers advantages such as shorter reaction times, milder conditions, and high yields. researchgate.net Other Lewis acids, including indium triflate, copper triflate, and iodine, have also been shown to catalyze similar transformations, with varying degrees of success. researchgate.net For instance, in one study, zinc chloride and ferric chloride gave product yields of 75% and 65%, respectively. researchgate.net
The optimization of catalysts extends to the use of nanocatalysts, which offer high surface area and catalytic activity. nih.govacs.org For example, choline (B1196258) chloride-zinc chloride deep eutectic solvent has been identified as an effective catalyst for the Friedländer annulation, acting as both a solvent and a catalyst. nih.gov
Solvent Selection and Reaction Environment Engineering
The reaction solvent can significantly influence the course and efficiency of quinoline synthesis. In the Friedländer synthesis, dimethyl sulfoxide (B87167) (DMSO) has been identified as a superior solvent compared to dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,2-dichloroethane. acs.org The combination of HCl in dioxane as a catalyst with DMSO as the solvent under aerobic conditions provides a practical and large-scale synthesis of substituted quinolines. acs.org
In some cases, solvent-free conditions are advantageous. For instance, the microwave-assisted synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O can be performed without any solvent. core.ac.uk Similarly, the use of recyclable, heterogeneous catalysts like Li⁺-modified nanoporous Na⁺-montmorillonite allows for the solvent-free synthesis of quinolines with high efficiency. nih.gov
The polarity of the solvent can also be a critical factor. In the synthesis of dimethyl 2,3-dicarboxylate 4-aminoquinolines, a significant decrease in reaction yield was observed in polar and protic solvents like DMSO, methanol, or water, with benzene (B151609) being the optimal solvent. nih.gov Conversely, in some microwave-assisted syntheses, neat acetic acid has been effectively used as both the solvent and catalyst. nih.gov
Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact. ijpsjournal.comnih.gov This involves the use of safer solvents, recyclable catalysts, and energy-efficient methods. ijpsjournal.comnumberanalytics.com
Microwave-assisted synthesis is a prime example of a green technique, as it often leads to shorter reaction times, reduced energy consumption, and less waste generation. ijpsjournal.comresearchgate.netresearchgate.net The use of water as a solvent, where possible, is another key aspect of green quinoline synthesis. researchgate.net
The development of heterogeneous and recyclable catalysts, such as nanocatalysts and supported catalysts, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.govacs.orgnumberanalytics.com For instance, silica (B1680970) nanoparticles have been used as a recyclable catalyst in the microwave-assisted Friedländer synthesis. nih.gov
Furthermore, the use of environmentally benign catalysts like formic acid and deep eutectic solvents contributes to the greening of quinoline synthesis. ijpsjournal.com One-pot reactions, which reduce the number of synthetic steps and purification processes, are also a hallmark of green chemistry in this field. nih.govnih.gov By embracing these principles, chemists are developing more sustainable and efficient methods for producing valuable quinoline compounds. ijpsjournal.comnih.gov
Chemical Reactivity and Transformational Pathways of 7 Chloro 2,3 Dimethylquinolin 4 Amine
Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring system of 7-Chloro-2,3-dimethylquinolin-4-amine presents two primary sites for nucleophilic attack: the chlorine-bearing carbon at position 7 (C-7) and the amine-substituted carbon at position 4 (C-4).
Reactivity of the Chlorine Atom at C-7 and its Displacement
The chlorine atom at the C-7 position of the quinoline ring is generally less reactive towards nucleophilic displacement compared to a halogen at the C-4 position. However, under specific conditions, it can be substituted by various nucleophiles. The electron-donating nature of the dimethylamino group at the C-4 position can influence the reactivity at C-7. For instance, in related 7-chloroquinoline (B30040) systems, the chlorine at C-7 has been successfully displaced by strong nucleophiles, often requiring forcing conditions such as high temperatures or the use of a catalyst.
Nucleophilic Aromatic Substitution at the C-4 Position
The C-4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the nitrogen atom in the heterocyclic ring, which can stabilize the intermediate Meisenheimer complex. The chlorine atom at the 4-position of similar quinoline structures is susceptible to displacement by a variety of nucleophiles. Studies on analogous 4,7-dichloroquinoline (B193633) demonstrate that the C-4 position is the more reactive site for SNAr reactions. semanticscholar.org This enhanced reactivity allows for the introduction of a wide array of functional groups at this position. For example, reactions with amines, thiols, and alkoxides can proceed to yield the corresponding 4-substituted quinoline derivatives. semanticscholar.orgmdpi.com The reaction of 4,7-dichloroquinoline with amines like o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole in ethanol (B145695) using an ultrasonic bath has been shown to selectively substitute the chlorine at the C-4 position. semanticscholar.org
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of the Quinoline System
Electrophilic aromatic substitution (SEAr) on the benzene portion of the quinoline ring is influenced by the directing effects of the existing substituents. The chlorine atom at C-7 is a deactivating, ortho-, para-director, while the fused pyridine (B92270) ring also influences the electron density of the benzene ring. The amine group at C-4 is a strongly activating, ortho-, para-director. Therefore, electrophiles are expected to preferentially attack the positions activated by the amino group and not significantly deactivated by the chlorine atom. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The precise regioselectivity of these reactions on this compound would depend on the specific reaction conditions and the nature of the electrophile.
Reactions Involving the Amine Functionality at C-4 (e.g., Further Amination, Acylation)
The primary amine group at the C-4 position is nucleophilic and can undergo a variety of reactions. msu.edu
Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functionalities. msu.edu
Alkylation: The amine can be alkylated with alkyl halides, although polyalkylation can be a common issue. mnstate.edu Using a large excess of the amine can favor monoalkylation.
Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases). mnstate.edu
Hinsberg Test: Reaction with benzenesulfonyl chloride can be used to characterize the primary amine, which would form a sulfonamide that is soluble in aqueous base. msu.edu
Interactive Table: Examples of Reactions at the C-4 Amine Functionality
| Reactant | Product Type | Reaction Conditions | Reference |
| Acyl Chloride | Amide | Base (e.g., pyridine) | msu.edu |
| Alkyl Halide | Alkylated Amine | Excess amine or other base | mnstate.edu |
| Aldehyde/Ketone | Imine (Schiff base) | Acid catalyst | mnstate.edu |
| Benzenesulfonyl Chloride | Sulfonamide | Aqueous NaOH or KOH | msu.edu |
Oxidative and Reductive Transformations of the Quinoline Core and Substituents
The quinoline core and its substituents can undergo both oxidative and reductive transformations.
Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.comresearchgate.net This N-oxide can then facilitate further functionalization of the quinoline ring. The dimethylamino group can also be susceptible to oxidation.
Reduction: The nitro group, if introduced onto the benzene ring via electrophilic substitution, can be reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. This provides a route to diaminoquinoline derivatives. msu.edu
Derivatization Strategies for Structural Modification and Library Synthesis
The reactivity of this compound at multiple positions makes it a valuable scaffold for the synthesis of compound libraries. By combining the reactions described above, a wide range of derivatives can be generated.
Key derivatization strategies include:
Modification at C-4: Nucleophilic substitution of the amino group or its derivatization through acylation and alkylation allows for the introduction of diverse side chains. mdpi.com
Modification at C-7: Although less reactive, displacement of the chlorine atom can introduce further diversity.
Modification of the Benzene Ring: Electrophilic substitution reactions can be employed to introduce various substituents on the benzenoid ring, with the regioselectivity guided by the existing groups. durham.ac.uk
Multi-step Synthesis: A combination of reactions, such as N-oxidation followed by nucleophilic substitution and subsequent modification of the amine group, can lead to complex and diverse molecular architectures. mdpi.comresearchgate.net
Preclinical Biological Activity and Mechanistic Insights of 7 Chloro 2,3 Dimethylquinolin 4 Amine Derivatives
Investigation of Anticancer Activity in In Vitro Cell Line Models
The quest for novel and effective anticancer agents has led researchers to explore the cytotoxic potential of 7-chloro-2,3-dimethylquinolin-4-amine derivatives against various cancer cell lines. These studies have provided promising results, highlighting their ability to inhibit cancer cell growth and induce cell death.
Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., Breast Cancer, MCF-7)
Derivatives of 7-chloroquinolin-4-amine (B103981) have been subjected to extensive in vitro screening to assess their cytotoxic effects on a range of human cancer cell lines. scielo.br Notably, significant activity has been observed against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cells. scielo.br Some of the most potent derivatives have exhibited impressive cytostatic activity, with GI50 (50% growth inhibition) values reaching as low as 0.05 µM.
In one study, a series of new 7-chloro-4-aminoquinoline-benzimidazole hybrids were synthesized and evaluated for their antiproliferative activity. These compounds showed strong cytotoxic effects, with GI50 values ranging from 0.4 to 8 µM against cell lines such as CaCo-2 (human colorectal adenocarcinoma) and MCF-7 (human breast adenocarcinoma). nih.govresearchgate.net Another study focused on Morita-Baylis-Hillman adducts incorporating the 7-chloroquinoline (B30040) moiety, which demonstrated expressive cytotoxic potential with IC50 values as low as 4.60 µmol/L against cell lines including MCF-7 and HCT-116. scielo.br
Furthermore, a broad investigation of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that sulfonyl N-oxide derivatives, in particular, displayed significant cytotoxicity against various cancer cell lines. mdpi.com Compound 81 from this series was especially effective against colorectal cancer cells (HCT116) and various leukemia cell lines. mdpi.com
Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (µM) | Reference |
|---|---|---|---|
| 7-Chloroquinolin-4-amine derivatives | Multiple | GI50: as low as 0.05 | |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids (5d, 8d, 12d) | CaCo-2, MCF-7, Leukemia, Lymphoma | GI50: 0.4 - 8 | nih.govresearchgate.net |
| Morita-Baylis-Hillman adducts/7-chloroquinoline hybrids | MCF-7, HCT-116, HL-60, NCI-H292 | IC50: 4.60 | scielo.br |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (81) | HCT116, Leukemia cell lines | - | mdpi.com |
Molecular Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
The anticancer activity of this compound derivatives is not solely based on general cytotoxicity but is also linked to specific molecular mechanisms that trigger programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancerous cells.
Several studies have indicated that these compounds can induce apoptosis. For instance, treatment of HuT78 lymphoma cells with certain 7-chloro-4-aminoquinoline-benzimidazole hybrids led to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The activation of initiator caspases like caspase-9, followed by the executioner caspases-3 and -7, ultimately leads to the dismantling of the cell. nih.gov Furthermore, morphological changes characteristic of apoptosis, such as DNA fragmentation, have been observed in cancer cells treated with these derivatives. mdpi.comnih.gov
In addition to inducing apoptosis, these compounds have been shown to cause cell cycle arrest. Flow cytometry analysis has revealed that treatment with certain derivatives can lead to an accumulation of cells in specific phases of the cell cycle. For example, some 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of CCRF-CEM leukemia cells in the G0/G1 phase. mdpi.com Other related quinazoline (B50416) derivatives have been shown to induce cell cycle arrest at the G2 phase in colon cancer cells. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating.
Selective Inhibition of Cancer Cell Proliferation
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Research suggests that some derivatives of this compound exhibit such selectivity.
For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were evaluated for their effects on both tumor and non-tumor cell lines. nih.gov The results indicated a degree of selectivity, with stronger cytotoxic effects observed against the cancer cell lines compared to the non-tumor MDCK1 cells. nih.gov Similarly, a study on Morita-Baylis-Hillman adducts/7-chloroquinoline hybrids reported selectivity index values up to 11.89, indicating a favorable therapeutic window. scielo.br The selectivity of these compounds is a promising characteristic for the development of targeted cancer therapies with potentially fewer side effects.
Antimalarial Efficacy Studies in Parasite Cultures
The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent historical example. nih.gov Consequently, derivatives of this compound have been extensively investigated for their potential to combat the malaria parasite, Plasmodium falciparum.
Activity against Chloroquine-Sensitive (CQ-S) and Chloroquine-Resistant (CQ-R) Plasmodium falciparum Strains
A significant challenge in malaria treatment is the emergence and spread of drug-resistant parasite strains, particularly those resistant to chloroquine. nih.gov Encouragingly, numerous studies have demonstrated that derivatives of this compound are effective against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. nih.govnih.gov
For instance, a series of 4-amino- and 4-alkoxy-7-chloroquinolines displayed submicromolar antimalarial activity against both the CQ-S HB3 strain and the CQ-R Dd2 strain of P. falciparum. nih.gov Importantly, several of these compounds proved to be more potent against the resistant Dd2 strain than chloroquine itself. nih.gov Similarly, newly synthesized 7-chloro-4-aminoquinoline–benzimidazole (B57391) hybrids showed potent antiplasmodial activity against both the CQ-S Pf3D7 and CQ-R PfDd2 strains at nanomolar concentrations. nih.gov This ability to overcome chloroquine resistance is a critical attribute for any new antimalarial drug candidate.
Comparison with Known Antimalarial Agents (e.g., Chloroquine)
In preclinical evaluations, the efficacy of new compounds is often benchmarked against existing drugs. When compared to chloroquine, many derivatives of this compound have shown comparable or even superior activity, especially against resistant parasite strains.
One study reported that while chloroquine had an IC50 of 40 nM against a CQ-S strain, a novel 7-chloro-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative demonstrated significant antimalarial activity. ird.fr Another investigation into heterocyclic chloroquine hybrids found that their ability to inhibit β-hematin formation, a key parasitic process targeted by chloroquine, was comparable to that of chloroquine itself, with IC50 values for some compounds being less than 10 µM. mdpi.com
Table 2: Comparative Antimalarial Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain(s) | Activity Metric | Comparison to Chloroquine | Reference |
|---|---|---|---|---|
| 4-Amino- and 4-alkoxy-7-chloroquinolines | HB3 (CQ-S), Dd2 (CQ-R) | Submicromolar activity | More potent against Dd2 strain | nih.gov |
| 7-Chloro-4-aminoquinoline–benzimidazole hybrids | Pf3D7 (CQ-S), PfDd2 (CQ-R) | Nanomolar activity | Potent against both strains | nih.gov |
| 7-Chloro-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide | F32-Tanzania (CQ-S) | - | Showed significant activity | ird.fr |
| Heterocyclic chloroquine hybrids | P. berghei ANKA (in vivo) | IC50 < 10 µM (β-hematin inhibition) | Comparable to chloroquine | mdpi.com |
Antimicrobial and Antibacterial Spectrum Analysis
The quinoline scaffold is a significant pharmacophore in the development of new therapeutic agents due to its presence in numerous physiologically active compounds. mdpi.com Modifications to the quinoline structure have led to a diverse library of derivatives with a wide range of biological activities. mdpi.com
Derivatives of the 7-chloroquinoline nucleus have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives, for instance, have shown promising inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov One compound from this series, compound 8f, was found to be significantly more potent than reference drugs like ciprofloxacin (B1669076) and levofloxacin (B1675101) against certain strains of methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. nih.gov
The antibacterial mechanism of quinolones typically involves the disruption of DNA replication by targeting DNA gyrase and topoisomerase IV, ultimately leading to cell death. nih.gov Hybrid molecules combining the 7-chloro-4-aminoquinoline core with other pharmacologically active moieties have been synthesized and evaluated for their antibacterial properties. nih.govmdpi.com For example, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com One derivative, 5k, exhibited potent and selective activity against S. aureus, with evidence suggesting it affects cell membrane integrity. mdpi.com In silico docking studies further suggested that this compound interacts with key bacterial enzymes, including tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B. mdpi.com
The structure-activity relationship of these derivatives is crucial, with the presence and position of certain substituents significantly influencing antibacterial efficacy. For instance, studies on pyrazole (B372694) derivatives have highlighted the importance of a chloro group for activity against MRSA. acu.edu.in
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |
| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | MRSE, S. pneumoniae, MRSA, S. hemolyticus | Good inhibitory potency; compound 8f more potent than ciprofloxacin against some MRSA strains. | nih.gov |
| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitriles | S. aureus, P. aeruginosa | Compound 5k showed potent and selective activity against S. aureus. | mdpi.com |
| Pyrazole-based analogs | MRSA | Chloro group substitution was found to be important for anti-MRSA activity. | acu.edu.in |
The 7-chloroquinoline framework has been a cornerstone in the search for new antitubercular agents. nih.govresearchgate.net A series of 7-chloro-4-quinolinylhydrazone derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov
Similarly, 7-chloro-4-alkoxyquinoline derivatives have been synthesized and tested for their antimycobacterial activity. researchgate.net While these specific derivatives did not show highly significant results, the investigation provided valuable structure-activity relationship data for the broader class of 7-chloro-quinoline compounds. researchgate.net Further research on other 7-chloroquinoline derivatives has identified compounds with moderate activity against various Mycobacterium species, suggesting that this chemical scaffold is a useful starting point for the development of new anti-TB drugs. researchgate.net
The versatility of the quinoline ring allows for the creation of hybrid molecules, which have also been explored for their antitubercular properties. For example, quinoline derivatives have been incorporated into hybrid compounds with other heterocyclic systems known for their pharmacological effects, such as pyrazolines. nih.gov
Table 2: Antitubercular Activity of 7-Chloroquinoline Derivatives
| Derivative Class | Mycobacterium Strain(s) | Key Findings | Reference(s) |
| 7-chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | Exhibited MIC values comparable to ethambutol and rifampicin. | nih.gov |
| 7-chloro-4-alkoxyquinolines | M. tuberculosis | Provided important structure-activity relationship information. | researchgate.net |
| General 7-chloroquinoline derivatives | Various Mycobacterium spp. | Showed moderate activity, indicating potential as leads for new anti-TB drugs. | researchgate.net |
The broad biological activity of quinoline derivatives extends to antifungal and antiviral properties. researchgate.net Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) moiety have been synthesized and evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov
In a study focused on 7-chloro-4-arylhydrazonequinolines, several compounds demonstrated significant in vitro antifungal activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of some of these derivatives were comparable to the first-line antifungal drug fluconazole (B54011). researchgate.net Specifically, a derivative with a fluorine atom on the benzene (B151609) ring (compound 4a) showed the highest activity, suggesting that specific substitutions can greatly enhance the antifungal potential of the 7-chloroquinoline scaffold. researchgate.net
While direct studies on the antiviral properties of this compound derivatives are less common in the provided search results, the general class of quinoline derivatives is recognized for its antiviral potential. researchgate.net
Table 3: Antifungal Activity of 7-Chloroquinoline Derivatives
| Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |
| 7-chloro-4-aminoquinoline-2-pyrazoline hybrids | C. albicans, C. neoformans | Evaluated for antifungal activity. | nih.gov |
| 7-chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | Showed MIC and MFC values comparable to fluconazole. | researchgate.net |
Exploration of Other Preclinical Pharmacological Activities
Quinoline derivatives have been investigated for their anti-inflammatory potential. researchgate.net The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit key inflammatory mediators. For instance, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in in vitro models using lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org
The mechanism of anti-inflammatory action can involve the inhibition of enzymes like cyclooxygenase (COX), specifically COX-2, which is upregulated during inflammation. chemrxiv.orgmdpi.com Studies on structurally related compounds have shown that modifications to the core structure can lead to significant inhibitory activity against COX-2. mdpi.com For example, some dexketoprofen (B22426) derivatives have been found to exhibit potent in vivo anti-inflammatory effects, which are thought to be mediated, at least in part, by COX inhibition. mdpi.com Furthermore, the reduction in the protein expression of inducible nitric oxide synthase (iNOS) is another marker of the anti-inflammatory potential of these compounds. chemrxiv.org
The antioxidant properties of quinoline derivatives have also been a subject of study. researchgate.net The antioxidant potential of these compounds is often assessed through their ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and nitric oxide radical scavenging methods have been employed to establish the free radical neutralizing capacity of related heterocyclic compounds. frontiersin.org
The presence of certain structural features, such as electron-donating groups, can enhance the antioxidant effectiveness of these molecules. frontiersin.org For example, 7-chloro-N-(arylselanyl)quinolin-4-amines have demonstrated significant antioxidant potential in various assays, including the inhibition of DPPH and ABTS+ radicals. researchgate.net The antioxidant mechanism can involve processes like hydrogen atom transfer (HAT) or single electron transfer. frontiersin.org The inherent structure of the quinoline core, with its nitrogen and potential sulfur-containing substituents, suggests a capacity for such antioxidant activities. frontiersin.org
Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)
The quinoline scaffold is a key feature in many compounds studied for their enzyme-inhibiting properties. While specific studies on this compound's activity against α-glucosidase and α-amylase are not detailed in the provided search results, the broader class of quinoline derivatives has been investigated for these and other enzyme-inhibiting capacities.
Recent research highlights the potential of various quinoline derivatives to inhibit enzymes involved in carbohydrate metabolism, which is a key target in managing diabetes mellitus. researchgate.net For instance, studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, which contain a piperazine (B1678402) moiety sometimes found in complex quinoline-based molecules, have shown potent, noncompetitive inhibition of α-glucosidase. nih.gov These findings suggest that the compounds bind to an allosteric site near the enzyme's active site, highlighting that inhibitory mechanisms are not always competitive. nih.gov
Furthermore, the inhibitory potential of quinoline derivatives extends to other enzyme families. For example, certain quinoline derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase 5 (PDE5), with some compounds demonstrating high selectivity and potency in the low nanomolar range. nih.gov This demonstrates the versatility of the quinoline structure in designing specific enzyme inhibitors for various therapeutic targets.
Table 1: Enzyme Inhibition by Selected Quinoline Derivatives This table is representative of the enzyme inhibitory activities of the broader quinoline class, as specific data for this compound was not available in the search results.
| Derivative Class | Target Enzyme | Inhibition Type | Potency (Example) |
|---|---|---|---|
| Quinoline Derivatives | Phosphodiesterase 5 (PDE5) | Selective | IC₅₀ of 0.27 nM |
| Piperazine-dithiocarbamates | α-glucosidase | Noncompetitive | Potent Inhibition |
| Imidazole-quinoline hybrids | Carbohydrate Metabolism Enzymes | Inhibitory | Activity confirmed |
Proposed Molecular Mechanisms of Biological Action for Quinoline Derivatives
The biological activities of quinoline derivatives are diverse, stemming from their ability to interact with a wide array of molecular targets and interfere with fundamental cellular processes. nih.govrsc.org Their mechanisms of action are often multifaceted, contributing to their potential use as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov
Interaction with Specific Molecular Targets and Cellular Processes
Quinoline derivatives exert their effects by engaging with numerous specific molecular targets, leading to a cascade of cellular events. In the context of cancer, these compounds are known to inhibit key proteins involved in cell growth and proliferation. nih.gov
Key Molecular Targets of Quinoline Derivatives:
Tyrosine Kinases: Many quinoline derivatives function as inhibitors of tyrosine kinases, such as c-Met, VEGF, and EGF receptors, which are crucial for signaling pathways that control cell proliferation, apoptosis, and angiogenesis. nih.gov
Topoisomerases: These enzymes are essential for managing DNA topology during replication. Quinolines can inhibit topoisomerases, leading to cell cycle arrest and apoptosis. nih.gov
Tubulin Polymerization: Some derivatives can inhibit the polymerization of tubulin, a critical component of the cytoskeleton, thereby disrupting cell division. rsc.org
Heat Shock Protein 90 (Hsp90): Inhibition of Hsp90, a chaperone protein for many oncoproteins, is another mechanism by which quinoline derivatives can induce anticancer effects. nih.gov
PI3K/mTOR Pathway: Certain imidazo[4,5-c]quinoline derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, a central regulator of cell metabolism and growth. nih.gov
These interactions can trigger various cellular processes, including the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can lead to mitochondrial oxidative stress and subsequent cell death. rsc.orgnih.gov
Interference with DNA Replication and Enzyme Function
A primary mechanism of action for many quinoline derivatives is the disruption of DNA replication and the function of related enzymes. biorxiv.orgnih.gov This interference is central to their antibacterial and anticancer properties.
Quinolones, a well-known class of quinoline-based antibiotics, target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. neliti.comyoutube.com These enzymes are vital for bacterial DNA replication, responsible for introducing and removing supercoils in the DNA structure. neliti.comyoutube.com By inhibiting the "gluing" or re-ligation function of these enzymes, quinolones cause an accumulation of double-stranded DNA breaks, which is lethal to the bacteria. youtube.com
Beyond bacteria, quinoline derivatives have been shown to inhibit a range of enzymes that act on DNA in eukaryotic cells. biorxiv.orgnih.gov For instance, certain quinoline-based compounds act as inhibitors of DNA methyltransferases (DNMTs), such as DNMT1. biorxiv.orgnih.gov They achieve this by intercalating into the DNA substrate, which in turn prevents the enzyme from binding and carrying out its methylation function. biorxiv.orgnih.gov This mechanism makes them competitive inhibitors with respect to the DNA substrate but non-competitive with the methyl donor, S-adenosyl-l-methionine. nih.gov This inhibition of DNA methylation can reactivate tumor suppressor genes, contributing to their anticancer effects. biorxiv.org
Furthermore, some quinoline analogs show inhibitory activity against DNA and RNA polymerases and even HIV reverse transcriptase, highlighting their broad capacity to interfere with nucleic acid synthesis. biorxiv.orgnih.gov
Penicillin-Binding Protein (PBP2a) Docking Insights in Antibacterial Context
In the fight against antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA), Penicillin-Binding Protein 2a (PBP2a) is a critical target. nih.gov PBP2a is an enzyme that allows bacteria to continue building their cell walls even in the presence of β-lactam antibiotics, conferring resistance. nih.govnih.gov The active site of PBP2a is closed, which hinders the binding of many antibiotics. nih.gov
Molecular docking studies are computational techniques used to predict how a molecule, such as a quinoline derivative, might bind to a protein target like PBP2a. nih.govjournalofyoungphysicists.org These simulations provide valuable insights into potential binding affinities and interactions. Researchers have used docking to screen various classes of compounds, including quinolones, for their potential to inhibit PBP2a. researchgate.net
Studies have shown that compounds can bind not only to the active site but also to allosteric sites on PBP2a. nih.govresearchgate.net Binding to an allosteric site can change the protein's conformation, potentially re-opening the active site to allow β-lactam antibiotics to bind and exert their effect. researchgate.net Docking simulations of various compounds have identified key interactions, such as hydrogen bonds with residues like Ser404 in the active site, which are crucial for inhibitory activity. nih.gov While specific docking studies for this compound with PBP2a were not found, the research on related heterocyclic compounds confirms that targeting PBP2a is a viable strategy for developing new antibacterial agents, and molecular docking is an essential tool in this endeavor. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations of 7 Chloro 2,3 Dimethylquinolin 4 Amine Analogues
Impact of Halogen Substitution at C-7 on Biological Activity
The presence and nature of a halogen atom at the C-7 position of the quinoline (B57606) ring are critical determinants of biological activity. In the context of antimalarial 4-aminoquinolines, substitution at the C-7 position is a key factor. Studies have shown that 7-chloro, 7-bromo, and 7-iodo analogues exhibit comparable and potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives generally show reduced activity, particularly against resistant strains. nih.gov This suggests that the electronic properties and size of the halogen at C-7 play a significant role in the drug's interaction with its target.
Furthermore, research on organoruthenium 8-hydroxyquinoline (B1678124) complexes has indicated that varying the halide substitution pattern at the C-7 and C-5 positions can influence cytotoxic activity, although the impact may be minor in some cases. acs.org The introduction of a chlorine atom can also improve properties like lipophilicity, which is crucial for drug development. researchgate.net In some instances, a 6-chloro moiety has been identified as an essential pharmacophore for certain biological activities. researchgate.net
Below is a table summarizing the effect of different C-7 substituents on the antimalarial activity of 4-aminoquinolines against P. falciparum. nih.gov
| C-7 Substituent | Activity against Chloroquine-Susceptible P. falciparum (IC50 nM) | Activity against Chloroquine-Resistant P. falciparum (IC50 nM) |
| -Cl | 3-12 | 3-12 |
| -Br | 3-12 | 3-12 |
| -I | 3-12 | 3-12 |
| -F | 15-50 | 18-500 |
| -CF3 | 15-50 | 18-500 |
| -OCH3 | 17-150 | 90-3000 |
Role of Methyl Groups at C-2 and C-3 in Modulating Biological Profiles
The methylation pattern on the quinoline core, specifically at the C-2 and C-3 positions, can significantly modulate the biological profile of the resulting compounds. For instance, in the development of leukotriene receptor antagonists, structural variations, including the presence of methyl groups, have led to reproducible changes in oral activity, likely due to altered pharmacokinetic properties. nih.gov
In other studies, the presence of a methyl group at specific positions has been shown to have a favorable effect on both the selectivity and cytotoxicity of certain indolo[2,3-c]quinoline derivatives. acs.orgu-szeged.hu For example, methylation can enhance the electron-donating properties of the molecule, which may influence its interaction with biological targets. acs.orgu-szeged.hu
Conversely, the addition of a methyl group can sometimes have a detrimental effect on biological activity. nih.gov The precise impact of C-2 and C-3 methyl groups is therefore highly dependent on the specific molecular scaffold and the biological target being investigated.
Significance of the Amine Group at C-4 for Receptor Interaction and Efficacy
The 4-amino group is a crucial feature for the biological activity of many quinoline derivatives, particularly the well-known antimalarial drug chloroquine (B1663885) and its analogues. wikipedia.org This group is essential for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite. nih.gov The basicity of the C-4 amino side chain is a key factor in this process.
The nature of the substituent on the 4-amino group also plays a critical role. For instance, in a series of potent and selective α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be absolutely necessary for activity, highlighting the interplay between different positions on the quinoline core. researchgate.net
Furthermore, molecular docking studies have been employed to understand the binding mode of quinoline derivatives with their target proteins, providing insights into the essential interactions facilitated by the C-4 amine. nih.gov These studies help in the rational design of new compounds with improved efficacy.
The table below illustrates the importance of the 4-aminoquinoline (B48711) structure in antimalarial activity.
| Compound | Key Structural Feature | Biological Relevance |
| Chloroquine | 4-aminoquinoline with a specific side chain | Antimalarial activity through accumulation in the parasite's food vacuole. wikipedia.orgnih.gov |
| Hydroxychloroquine | A derivative of chloroquine | Used in the treatment of malaria and certain autoimmune diseases. wikipedia.org |
Effects of Side Chain Modifications on Potency and Selectivity (Insights from Related Quinoline Derivatives)
Modifications to the side chain attached to the quinoline nucleus can have profound effects on the potency and selectivity of the resulting compounds. The side chains of quinoline-based antimalarial agents have been a major focus for developing new and more effective drugs. nih.gov
Systematic variation of the side chain can lead to dramatic and reproducible changes in oral activity, which is often attributed to alterations in pharmacokinetic properties. nih.gov For example, in a series of leukotriene receptor antagonists, it was found that oxygen substitution in the acid side chain was not necessary for activity, while alkyl or phenyl substitution at specific positions enhanced both in vitro and in vivo activity. nih.gov
In the context of antimalarial 4-aminoquinolines, even small changes to the N,N-diethyldiaminoalkane side chain can significantly impact activity against both drug-susceptible and drug-resistant parasite strains. nih.gov Furthermore, for some quinoline derivatives targeting HIV-1 integrase, a shorter alkyl side chain on the amine linker resulted in more potent activity. rsc.org
The table below showcases how side chain modifications can influence the biological activity of quinoline derivatives.
| Quinoline Derivative Class | Side Chain Modification | Impact on Biological Activity |
| Leukotriene Receptor Antagonists | Systematic variation of acid side chain substituents. nih.gov | Dramatic and reproducible changes in oral activity. nih.gov |
| Antimalarial 4-aminoquinolines | Variation in N,N-diethyldiaminoalkane side chains. nih.gov | Significant impact on activity against susceptible and resistant P. falciparum. nih.gov |
| HIV-1 Integrase Inhibitors | Shorter alkyl side chain on the amine linker. rsc.org | More potent inhibitory activity. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjlu.edu.cn This approach is widely used in drug discovery to predict the activity of new, unsynthesized molecules and to understand the structural features that are important for their biological effects. nih.gov
For quinoline derivatives, various QSAR models have been developed to predict their activity against a range of targets, including cancer cells, parasites, and viruses. nih.govresearchgate.netnih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. These methods analyze the steric and electrostatic fields around the molecules to identify regions where modifications are likely to enhance activity. mdpi.com The results of these analyses are often visualized as contour maps, which provide a graphical representation of the SAR. mdpi.com Successful QSAR models for quinoline derivatives have demonstrated good predictive ability, making them valuable tools for the design of novel and more potent therapeutic agents. nih.govmdpi.com
Computational Chemistry and Molecular Modeling of 7 Chloro 2,3 Dimethylquinolin 4 Amine
Molecular Geometry Optimization and Conformational Analysis
The geometry of a molecule is fundamental to its properties and interactions. For quinoline (B57606) derivatives, the fused ring system is generally planar. nih.govresearchgate.net In a related compound, 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, the fused-ring system is noted to be essentially planar, with only minor deviations. nih.govresearchgate.net This planarity is a common feature among such heterocyclic structures.
Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable conformation of the molecule. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For instance, in a study of a similar quinoline derivative, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory. durham.ac.uk Such calculations provide a detailed three-dimensional representation of the molecule.
The optimized structure of 7-Chloro-2,3-dimethylquinolin-4-amine would likely exhibit a planar quinoline core with the chloro, dimethyl, and amine substituents attached. The precise bond lengths and angles determined through these computational methods are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-Cl | ~1.74 |
| C-N (ring) | ~1.38 | |
| C-N (amine) | ~1.37 | |
| Bond Angles (°) | Cl-C7-C8 | ~120 |
| C3-C4-N (amine) | ~121 | |
| C2-C3-C(CH3) | ~122 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and their Implications for Reactivity)
Frontier Molecular Orbital (FMO) theory is a key tool in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This can indicate a higher propensity for the molecule to engage in chemical reactions and charge transfer interactions. irjweb.comresearchgate.net
In computational studies of similar heterocyclic compounds, the HOMO and LUMO energies are calculated to predict reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich amino group and the quinoline ring, while the LUMO may be distributed over the aromatic system. The presence of the electron-withdrawing chlorine atom can also influence the energies of these orbitals. A smaller energy gap in this molecule would imply greater reactivity. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Electrostatic Potential Surface (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent areas of neutral or near-neutral potential. rsc.org
For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the amino group and potentially the nitrogen in the quinoline ring, indicating these are likely sites for electrophilic attack. The hydrogen atoms of the amino group and potentially some carbon atoms attached to electron-withdrawing groups would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. The electron-withdrawing chlorine atom would also influence the charge distribution, creating a more positive potential on the adjacent carbon atom.
Prediction of Chemical Descriptors (e.g., Electrophilicity Index, Chemical Potential, Hardness, Softness)
Quantum chemical calculations can predict various global reactivity descriptors that provide further insight into the chemical behavior of a molecule. irjweb.com These descriptors are derived from the HOMO and LUMO energies and include:
Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com
Softness (S): The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors help to quantify the reactivity of this compound. A higher electrophilicity index, for example, would suggest a greater capacity to act as an electrophile in reactions.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |
| Softness (S) | 1 / η | 0.4 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors implicated in diseases. For instance, derivatives of 4-amino-7-chloroquinoline have been docked with targets like dengue virus protease and tyrosine-protein kinase c-Src. nih.gov
A typical docking simulation involves placing the ligand in the binding site of the target protein and evaluating the binding affinity based on a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For example, a docking study of a related compound showed hydrogen bonding with specific amino acid residues like Glu310 and Asp404 in the active site of c-Src kinase. nih.gov Such simulations for this compound could identify its potential biological targets and guide the design of more potent analogs.
Prospective Research Directions for 7 Chloro 2,3 Dimethylquinolin 4 Amine and the Quinoline Scaffold
Design and Synthesis of Novel Hybrid Molecules Incorporating the 7-Chloro-2,3-dimethylquinolin-4-amine Core
A promising strategy in drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores to develop a single molecule with potentially enhanced or synergistic biological activities. researchgate.net This approach has been successfully applied to the 7-chloro-4-aminoquinoline nucleus, a close structural relative of this compound.
For instance, researchers have synthesized hybrid compounds by linking the 7-chloro-4-aminoquinoline core with a 2-pyrazoline (B94618) moiety, another pharmacologically significant heterocyclic fragment. nih.gov This resulted in a series of new hybrid analogues, some of which exhibited significant cytostatic activity against various human cancer cell lines, with GI50 values as low as 0.05 µM. nih.gov These hybrids were also evaluated for their antifungal properties. nih.gov
Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been designed and synthesized, aiming to leverage the known anticancer, antitubercular, and antimicrobial properties of both the quinoline (B57606) and benzimidazole (B57391) pharmacophores. researchgate.netmdpi.com These hybrids, which vary in the linker connecting the two moieties and the substituents on the benzimidazole ring, have demonstrated potent cytotoxic activity against several cancer cell lines. mdpi.comresearchgate.net
Exploration of Alternative Synthetic Pathways for Improved Efficiency and Sustainability
The development of efficient and sustainable synthetic methodologies is crucial for the practical application of quinoline-based compounds in medicine. Researchers are continuously exploring alternative pathways to improve yields, reduce reaction times, and minimize environmental impact.
Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing quinoline derivatives. For example, the synthesis of 7-chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one was achieved by irradiating a mixture of 2-amino-5-chlorobenzophenone (B30270) and 5,5-dimethyl-1,3-cyclohexanedione with microwaves. researchgate.net
Furthermore, the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives has been accomplished through a coupling reaction between 3- or 4-((7-chloroquinolin-4-yl)thio)alkanoic acids and various substituted benzoic acids in the presence of coupling agents like EDCI and DMAP. nih.gov These synthetic explorations are vital for creating a diverse library of quinoline derivatives for biological screening and drug development.
Advanced In Vitro Screening against Emerging Pathogens and Drug-Resistant Strains
The quinoline scaffold has long been associated with antimicrobial activity. Advanced in vitro screening of this compound and its derivatives against emerging pathogens and drug-resistant strains is a critical area of research.
For example, hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus have been evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Another study investigated the in vitro and in vivo antifungal activities of 6-[(N-4-bromophenyl) amino]-7-chloro-5,8-quinolinediones, which showed more potent activity than fluconazole (B54011) and ketoconazole (B1673606) against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte. nih.gov
The antiproliferative activity of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids has been tested against a panel of human cancer cell lines, including both non-tumor and tumor cell lines, to assess their cytotoxic effects. mdpi.com Similarly, a large series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were screened for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines, revealing that some sulfonyl N-oxide derivatives exhibited significant antiproliferative activity. nih.gov This comprehensive screening is essential for identifying promising lead compounds for further development.
Deeper Mechanistic Investigations at the Molecular and Cellular Levels
Understanding the mechanism of action of quinoline-based compounds at the molecular and cellular levels is fundamental to their development as therapeutic agents. These investigations can reveal the specific cellular targets and pathways through which these compounds exert their biological effects.
For instance, studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids have included investigations into their effects on the cell cycle of leukemia and lymphoma cells. mdpi.com It was found that some of these compounds effectively suppressed cell cycle progression and induced apoptosis, or programmed cell death, in HuT78 cells. mdpi.com The disruption of the mitochondrial membrane potential was also identified as a potential mechanism of action. mdpi.com
In the context of anticancer activity, molecular docking studies have been employed to predict the binding of these hybrid compounds to specific protein targets, such as tyrosine-protein kinase c-Src, which is implicated in cancer development. mdpi.com For 7-chloro-(4-thioalkylquinoline) derivatives, research has focused on their ability to induce apoptosis and cause DNA/RNA damage in cancer cells. nih.gov These mechanistic insights are crucial for optimizing the design of more potent and selective drug candidates.
Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and design of new therapeutic agents. jddtonline.infonih.govresearchgate.net These technologies can be applied at various stages of the drug development pipeline, from target identification to lead optimization. researchgate.net
In the context of quinoline drug discovery, AI and ML algorithms can be used to analyze vast datasets of chemical compounds and their biological activities to identify promising candidates. nih.gov Machine learning models can be trained to predict the pharmacokinetic properties, toxicity profiles, and biological activities of novel quinoline derivatives, thereby reducing the time and cost associated with traditional screening methods. nih.gov
Furthermore, generative AI models can design novel molecular structures with desired therapeutic properties. nih.gov For instance, AI can be utilized to predict the binding affinity of quinoline-based compounds to their molecular targets, aiding in the optimization of their chemical structures for enhanced efficacy and reduced toxicity. nih.gov The application of AI and ML in virtual screening can rapidly sift through large chemical libraries to prioritize compounds with the highest likelihood of therapeutic success. nih.gov This computational approach holds immense potential for accelerating the discovery of new drugs based on the this compound scaffold.
Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Characterization
Advanced spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the detailed characterization of newly synthesized compounds. numberanalytics.com These methods provide crucial insights into reaction kinetics, mechanisms, and the molecular structure of products.
Techniques such as in-situ infrared (IR), nuclear magnetic resonance (NMR), and Raman spectroscopy can be employed to track the progress of quinoline synthesis in real time. numberanalytics.com This allows for the optimization of reaction conditions to improve yields and purity. For example, monitoring the consumption of reactants and the formation of products can provide a deeper understanding of the reaction pathway.
Two-dimensional (2D) spectroscopy, including 2D NMR and 2D IR, offers more detailed structural information, which is vital for the unambiguous characterization of complex quinoline derivatives. numberanalytics.com The development and application of these advanced spectroscopic methods will be crucial for ensuring the quality and reproducibility of synthetic procedures and for building a comprehensive understanding of the structure-property relationships of novel quinoline-based compounds.
Q & A
Q. Table 1: Key Spectral Data for this compound Analogs
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS ([M+H]⁺) |
|---|---|---|---|
| 7-Chloro-N-cyclohexyl | 8.54 (d, J=4.8 Hz, 1H, H-2) | 152.1 (C-4), 149.5 (C-7) | 354.176 |
| 7-Chloro-N-isopropyl | 4.54 (s, 2H, CH₂), 1.04 (t, 6H) | 57.4 (CH₂), 11.7 (CH₃) | 356.188 |
Q. Table 2: Antimalarial Activity Against P. falciparum Strains
| Strain | IC₅₀ (nM) | Resistance Profile | Key Mutation |
|---|---|---|---|
| 3D7 | 12.3 | Sensitive | Wild-type PfCRT |
| Dd2 | 89.7 | Chloroquine-R | K76T PfCRT |
| K1 | 102.4 | Multidrug-R | PfMDR1 amplification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
